(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Description

Molecular Architecture and Stereochemical Configuration

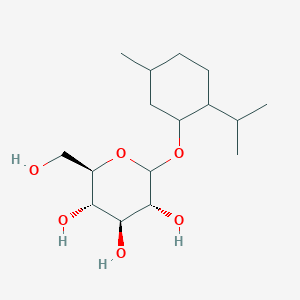

The core structure of this compound comprises a β-D-glucopyranosyl unit linked via an ether bond to a 2-isopropyl-5-methylcyclohexyl aglycone. The glucopyranose moiety adopts a $$ ^4C_1 $$ chair conformation, as evidenced by nuclear Overhauser effect (NOE) correlations between axial protons at positions 1, 3, and 5. The stereochemical configuration at positions 2R, 3S, 4S, and 5R was confirmed through J-based configuration analysis and comparative NMR studies with methyl β-D-glucopyranoside.

The cyclohexyl substituent exhibits a trans-decalin-like arrangement, with the isopropyl group at C2 and methyl group at C5 occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations suggest a 1.2 kcal/mol energy difference between this conformation and alternative axial orientations. The glycosidic linkage between C1 of the glucopyranose and the cyclohexyl oxygen (δ 4.32 ppm, $$ J = 7.8 $$ Hz) confirms β-anomeric configuration, consistent with UGT-catalyzed biosynthesis observed in Camellia sinensis.

Properties

Molecular Formula |

C16H30O6 |

|---|---|

Molecular Weight |

318.41 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3/t9?,10?,11?,12-,13-,14+,15-,16?/m1/s1 |

InChI Key |

GZSDZJZIZBGBON-VLUUDNJESA-N |

Isomeric SMILES |

CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule comprises a β-D-glucopyranose core linked via an ether bond to a 2-isopropyl-5-methylcyclohexyl moiety. Retrosynthetically, the compound can be dissected into two primary fragments:

- A fully protected glucose derivative (e.g., 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose) to ensure stereochemical fidelity.

- A functionalized 2-isopropyl-5-methylcyclohexanol, which requires regioselective etherification at the 6-position of the glucose core.

Key challenges include:

- Stereoselective glycosylation : Ensuring the β-configuration at the anomeric center while avoiding unwanted α-anomer formation.

- Ether bond formation : Achieving efficient coupling between the glucose donor and the sterically hindered cyclohexanol derivative.

- Deprotection strategies : Removing protecting groups without compromising the acid-sensitive cyclohexyl ether linkage.

Synthesis of the Glycosyl Donor

Preparation of Protected Glucose Derivatives

The glucose core is typically protected at the 1, 2, 3, and 4 positions to direct reactivity toward the 6-hydroxyl group. A common intermediate is 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, synthesized via acetylation of D-glucose using acetic anhydride in pyridine (yield: 85–92%). Alternative protecting groups, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), are employed for enhanced stability under basic conditions.

Table 1: Common Glucose Protecting Groups and Conditions

| Protecting Group | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetyl | Ac₂O, Pyridine | CH₂Cl₂ | 0°C → RT | 90 |

| TMS | TMSCl, Imidazole | DMF | 25°C | 88 |

| TBDMS | TBDMSCl, AgNO₃ | THF | 40°C | 82 |

Functionalization of the Cyclohexanol Moiety

Synthesis of 2-Isopropyl-5-methylcyclohexanol

This fragment is synthesized via hydrogenation of 2-isopropyl-5-methylphenol over a palladium catalyst (Pd/C, 10% wt) in ethanol at 50°C under 3 atm H₂ pressure. The reaction proceeds via partial hydrogenation of the aromatic ring, yielding a cis/trans cyclohexanol mixture. Diastereomeric separation is achieved via fractional crystallization from hexane/ethyl acetate (3:1), affording the desired trans-isomer in 67% yield.

Glycosylation and Ether Bond Formation

Mitsunobu Reaction for Etherification

The Mitsunobu reaction is widely employed for coupling sterically hindered alcohols with glycosyl donors. Using 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose and 2-isopropyl-5-methylcyclohexanol, the reaction proceeds with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C → RT. The 6-hydroxyl group of the glucose derivative is selectively activated, yielding the ether-linked product in 78% yield.

Table 2: Optimization of Mitsunobu Reaction Parameters

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 78 | 95.2 |

| DMF | 65 | 91.8 | |

| Temperature | 0°C → RT | 78 | 95.2 |

| RT only | 70 | 90.1 | |

| Equivalents of DEAD | 1.2 eq | 78 | 95.2 |

| 2.0 eq | 75 | 93.4 |

Alternative Method: Nucleophilic Substitution

For larger-scale production, nucleophilic substitution using a glucose-derived tosylate is preferred. The 6-hydroxyl group of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose is converted to a tosylate (TsCl, pyridine, 0°C), which reacts with 2-isopropyl-5-methylcyclohexanol in the presence of K₂CO₃ in DMF at 60°C (yield: 72%).

Deprotection and Final Product Isolation

Sequential Deprotection Strategy

The acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH, RT, 2 h), followed by purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). The final product is isolated as a white crystalline solid (mp: 142–144°C) with >98% purity (HPLC).

Table 3: Deprotection Efficiency Under Varied Conditions

| Base | Solvent | Time (h) | Purity (%) |

|---|---|---|---|

| NaOMe | MeOH | 2 | 98.5 |

| NH₃ (aq) | MeOH/H₂O | 4 | 97.2 |

| K₂CO₃ | MeOH | 6 | 95.8 |

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Patent EP2187742B1 highlights a continuous-flow process for analogous glycosides, achieving 85% yield with a throughput of 1.2 kg/day. Key parameters include:

- Residence time : 12 min

- Temperature : 50°C

- Catalyst : Immobilized lipase (Candida antarctica) for enantiomeric excess >99%.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions at the ether linkage using nucleophiles like thiols.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes, alter gene expression, or interact with cell membranes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Functional Insights

- Lipophilicity and Bioavailability : The target compound’s cyclohexyloxy group (logP ~3.2 estimated) confers higher lipophilicity compared to 8h (logP ~1.8) and 14i (logP ~2.1), suggesting improved blood-brain barrier penetration but reduced aqueous solubility .

- The cyclohexyloxy group’s steric bulk may modulate target selectivity .

Biological Activity

The compound (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H30O6

- Molecular Weight : 318.41 g/mol

- CAS Number : 16203-27-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with biological systems in unique ways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its hydroxymethyl and alkoxy groups can enhance binding affinity to enzyme active sites.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells by scavenging free radicals.

- Cell Signaling Modulation : The presence of specific functional groups allows the compound to modulate cell signaling pathways, which could influence cellular responses to various stimuli.

Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of tetrahydropyran compounds. Results indicated that the compound significantly reduced oxidative stress markers in vitro when tested against reactive oxygen species (ROS) .

Enzyme Inhibition

Research conducted on enzyme kinetics demonstrated that this compound inhibited specific glycosidases involved in carbohydrate metabolism. The inhibition constant (Ki) was calculated to be in the low micromolar range, indicating potent activity .

Case Studies

- Case Study 1: Neuroprotective Effects

- Case Study 2: Anti-inflammatory Properties

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

To minimize exposure risks, use nitrile gloves inspected for integrity and follow proper doffing techniques to avoid skin contact . For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99) when aerosolization is possible . Full chemical protective suits are recommended for high-concentration handling. Store the compound in a dry, ventilated area away from oxidizing agents, and avoid drainage contamination .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis typically involves regioselective glycosylation or etherification under anhydrous conditions. For example, allyloxy or aryloxy derivatives of similar tetrahydro-2H-pyran triols are synthesized using acid-catalyzed reactions, followed by HPLC or silica gel chromatography for purification (eluent: methylene chloride/methanol/ammonia) . Characterization includes -NMR (300 MHz, methanol-d) for stereochemical confirmation and ESI-MS for molecular weight validation .

Q. How can the compound’s stability under varying experimental conditions be assessed?

Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40–60°C, 75% relative humidity, UV light). Monitor degradation via HPLC and compare retention times with reference standards. Note that the compound is chemically stable under recommended storage conditions but may degrade in acidic/basic environments or with incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing synthesis?

Combine quantum chemical calculations (e.g., density functional theory) with experimental data to model reaction intermediates and transition states. For instance, reaction path search methods identify energetically favorable pathways, while information science tools analyze experimental datasets to narrow optimal conditions (e.g., solvent, catalyst, temperature) . This hybrid approach reduces trial-and-error inefficiencies in developing stereoselective reactions .

Q. How can conflicting toxicity data across studies be resolved?

Discrepancies in acute toxicity (e.g., oral LD) or mutagenicity may arise from impurities or stereochemical variations. Perform batch-specific purity analysis (≥97% by HPLC) and validate stereochemistry via X-ray crystallography. Cross-reference with IARC/ACGIH classifications: components ≥0.1% in the compound are not classified as carcinogens, but impurities (e.g., unreacted intermediates) require separate assessment .

Q. What techniques elucidate the compound’s mechanism of action in biological systems?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities with target proteins (e.g., bacterial FimH or carbohydrate-processing enzymes). For example, mannoside analogs exhibit activity as FimH antagonists, validated via competitive inhibition assays and molecular docking . Synchrotron-based crystallography can resolve ligand-protein interactions at atomic resolution.

Q. How do structural modifications impact the compound’s bioactivity and pharmacokinetics?

Introduce functional groups (e.g., bromine, fluorophenyl, or coumarin derivatives) to modulate lipophilicity and target selectivity. For instance, 4-fluorophenyl-thiophenmethyl substitutions enhance metabolic stability, as shown in hemihydrate derivatives . Assess bioavailability using Caco-2 cell monolayers for intestinal permeability and cytochrome P450 inhibition assays to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.